(S)-Methyl 2-amino-2-phenylacetate
Overview
Description
(S)-Methyl 2-amino-2-phenylacetate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a phenyl group, and a methyl ester group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-2-phenylacetate can be achieved through several methods. One common approach involves the esterification of phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of benzyl cyanide, which is treated with methanol and hydrogen chloride to form the desired ester. This method is often preferred in laboratory settings due to its convenience and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors where phenylacetic acid and methanol are continuously fed into the system. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation and crystallization processes to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of amino acid derivatives and peptides.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-2-phenylacetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the activity of target molecules. These interactions can lead to changes in enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
®-Ethyl 2-amino-2-phenylacetate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Pentyl 2-amino-2-phenylacetate: Contains a pentyl ester group, leading to different physical and chemical properties.
Uniqueness
(S)-Methyl 2-amino-2-phenylacetate is unique due to its specific chiral configuration and the presence of a methyl ester group. This configuration can lead to different biological activities and interactions compared to its analogs. The methyl ester group also influences the compound’s solubility and reactivity, making it suitable for specific applications in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFLUDRTVIDDOR-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37760-98-8 | |
Record name | Methyl phenylglycinate, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037760988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL PHENYLGLYCINATE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS522G80L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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